molecular formula C5H10ClNO2 B2966045 methyl N-(2-chloroethyl)-N-methylcarbamate CAS No. 10230-46-3

methyl N-(2-chloroethyl)-N-methylcarbamate

Cat. No.: B2966045
CAS No.: 10230-46-3
M. Wt: 151.59
InChI Key: RASAJAJIGMQFBL-UHFFFAOYSA-N
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Description

Methyl N-(2-chloroethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (–O–C(=O)–N–) attached to a methyl group and a 2-chloroethyl group

Mechanism of Action

Target of Action

Methyl N-(2-chloroethyl)-N-methylcarbamate, similar to other nitrosoureas, primarily targets DNA . The compound binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its mechanism of action.

Mode of Action

The compound is an alkylating agent that forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . This alkylation prevents DNA synthesis and RNA transcription from the affected DNA , thereby inhibiting cell duplication .

Biochemical Pathways

The compound’s interaction with DNA affects various biochemical pathways. It induces DNA damage, which can lead to cell death . The compound’s ability to release nitric oxide (NO) may also play a role in its activity . NO release can affect various biochemical pathways, including those involved in cell signaling and apoptosis .

Pharmacokinetics

Nitrosoureas, in general, are known to cross the blood-brain barrier at therapeutically effective concentrations This suggests that the compound may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell duplication due to DNA damage . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s potential to induce DNA-DNA cross-links and its antineoplastic effectiveness are closely correlated .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of oxygen, as some nitrosoureas are active even under hypoxic conditions The compound’s stability and efficacy may also be influenced by factors such as pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-chloroethyl)-N-methylcarbamate typically involves the reaction of methyl isocyanate with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3NCO+ClCH2CH2NH2CH3N(CH2CH2Cl)CO2CH3\text{CH}_3\text{NCO} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{N}(\text{CH}_2\text{CH}_2\text{Cl})\text{CO}_2\text{CH}_3 CH3​NCO+ClCH2​CH2​NH2​→CH3​N(CH2​CH2​Cl)CO2​CH3​

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-chloroethyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Methyl N-(2-chloroethyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2-chloroethyl)-N-ethylcarbamate
  • Methyl N-(2-bromoethyl)-N-methylcarbamate
  • Methyl N-(2-chloroethyl)-N-ethylcarbamate

Uniqueness

Methyl N-(2-chloroethyl)-N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl N-(2-chloroethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAJAJIGMQFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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